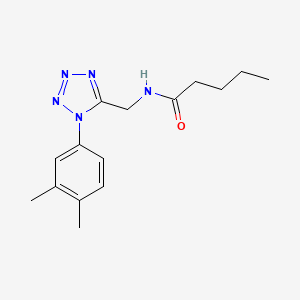

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide

Description

N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a synthetic organic compound featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a pentanamide side chain. Its molecular formula is C₁₉H₂₁N₅O, with a molecular weight of 335.41 g/mol (calculated based on and general chemical principles). The 3,4-dimethylphenyl group enhances lipophilicity, while the pentanamide chain may influence solubility and binding interactions.

Properties

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-4-5-6-15(21)16-10-14-17-18-19-20(14)13-8-7-11(2)12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMMAGDIINSXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst such as copper sulfate under reflux conditions.

Attachment of the Pentanamide Chain: The resulting tetrazole derivative is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the final product, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or tetrazole moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide has several scientific research applications:

Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

Industrial Chemistry: The compound may be utilized as an intermediate in the production of other valuable chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the amide group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole and Amide Moieties

The compound shares structural motifs with angiotensin II receptor antagonists (e.g., losartan , valsartan ) and other tetrazole-containing pharmaceuticals (). Below is a comparative analysis with selected analogues:

Key Observations :

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound offers steric bulk and electron-donating methyl groups, which may enhance binding to hydrophobic pockets compared to the electron-withdrawing nitro group in AV3 ().

- Aromatic Systems : Unlike AV10’s naphthyl ester (), the target compound’s simpler aryl group may reduce metabolic complexity while retaining sufficient lipophilicity.

Physicochemical Data :

| Parameter | Target Compound | AV3 () | Valsartan () |

|---|---|---|---|

| Molecular Weight | 335.41 g/mol | 646.61 g/mol | 435.52 g/mol |

| LogP (Predicted) | ~3.2 | ~2.8 | ~5.1 |

| Hydrogen Bond Acceptors | 6 | 13 | 8 |

Notes:

- The target compound’s lower hydrogen bond acceptor count (6 vs. 13 in AV3) suggests improved membrane permeability.

- Valsartan’s higher LogP aligns with its clinical use as a lipophilic drug, whereas the target compound’s intermediate LogP may balance solubility and absorption.

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The chemical structure can be summarized as follows:

- Molecular Formula : C13H18N4

- Molecular Weight : 246.31 g/mol

- IUPAC Name : N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide

The biological activity of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide is primarily attributed to its interaction with various biological targets:

- Topoisomerase Inhibition : Compounds containing tetrazole moieties have been shown to exhibit inhibitory effects on topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to the induction of apoptosis in cancer cells .

- Serotonin Receptor Modulation : The compound may also act as a partial agonist at the 5HT4 serotonin receptor, which is implicated in gastrointestinal motility and cognitive functions. This modulation can have therapeutic implications for conditions such as irritable bowel syndrome and depression .

- PD-1/PD-L1 Axis Interference : Recent studies have highlighted small molecules that target the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. By disrupting this pathway, the compound may enhance T-cell responses against tumors .

Biological Activity Data

A summary of the biological activities observed for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide is presented in the following table:

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazole derivatives similar to N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide:

- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures effectively inhibited cancer cell proliferation by inducing cell cycle arrest and apoptosis through topoisomerase inhibition .

- Animal Models : Animal studies have shown that these compounds can improve immune response in models of cancer by blocking the PD-1/PD-L1 interaction, leading to increased T-cell activation and tumor regression .

- Clinical Implications : The potential use of such compounds in clinical settings is being explored, particularly in combination therapies aimed at enhancing the efficacy of existing immunotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.